CYP2B6 Inhibition Potency: β-Cedrene Ki 1.6 μM vs. Cedrol (0.9 μM) and Thujopsene (0.8 μM)
In a head-to-head comparison using human liver microsomes, β-cedrene exhibited a competitive inhibition constant (Ki) of 1.6 μM against CYP2B6-mediated bupropion hydroxylase. This potency was 1.8-fold lower than cedrol (Ki = 0.9 μM) and 2-fold lower than thujopsene (Ki = 0.8 μM), but approximately 1.8-fold stronger than the selective CYP2B6 inhibitor thioTEPA (Ki = 2.9 μM) [1].
| Evidence Dimension | CYP2B6 inhibition constant (Ki) |
|---|---|
| Target Compound Data | 1.6 μM |
| Comparator Or Baseline | Cedrol: 0.9 μM; Thujopsene: 0.8 μM; ThioTEPA: 2.9 μM |
| Quantified Difference | β-Cedrene is 1.8× weaker than cedrol, 2× weaker than thujopsene, and 1.8× stronger than thioTEPA |
| Conditions | Human liver microsomes, bupropion hydroxylase assay |
Why This Matters
For studies requiring CYP2B6 modulation, β-cedrene provides an intermediate potency option with a distinct selectivity window compared to the more potent inhibitors cedrol and thujopsene.
- [1] Jeong HU, Kwon SS, Kong TY, Kim JH, Lee HS. Inhibitory effects of cedrol, β-cedrene, and thujopsene on cytochrome P450 enzyme activities in human liver microsomes. J Toxicol Environ Health A. 2014;77(22-24):1522-32. View Source
